molecular formula C10H7NO2S B1345673 2-Phenyl-1,3-thiazole-4-carboxylic acid CAS No. 7113-10-2

2-Phenyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1345673
CAS RN: 7113-10-2
M. Wt: 205.23 g/mol
InChI Key: IBUSLNJQKLZPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Phenyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H7NO2S . It is a solid-powder substance .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-1,3-thiazole-4-carboxylic acid” is characterized by the presence of a phenyl group (a benzene ring), a thiazole ring, and a carboxylic acid group . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving “2-Phenyl-1,3-thiazole-4-carboxylic acid” are not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

“2-Phenyl-1,3-thiazole-4-carboxylic acid” has a molecular weight of 205.23 g/mol . It has a boiling point of 173-177°C . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives, including 2-Phenyl-1,3-thiazole-4-carboxylic acid, have been reported to exhibit significant antibacterial properties . This makes them valuable in the development of new antibacterial agents.

Antifungal Activity

In addition to their antibacterial properties, thiazole derivatives also show antifungal activities . This broad-spectrum antimicrobial activity enhances their potential in pharmaceutical applications.

Anti-inflammatory Properties

Thiazole derivatives are known to possess anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Thiazole derivatives have shown potential as anticancer agents . Their ability to inhibit the growth of cancer cells makes them a promising area of research in oncology.

Antidiabetic Activity

Some thiazole derivatives have been found to exhibit antidiabetic activity . This opens up possibilities for their use in the management and treatment of diabetes.

Antiviral Properties

Thiazole derivatives, including 2-Phenyl-1,3-thiazole-4-carboxylic acid, have demonstrated antiviral properties . This suggests potential applications in the development of antiviral drugs.

Inhibitory Activity against SHP1

2-Phenyl-1,3-thiazole-4-carboxylic acid has shown inhibitory activity against SHP1 . SHP1 is a protein tyrosine phosphatase involved in several cellular processes, and its inhibition can be significant in the treatment of related diseases.

Antioxidant Properties

Thiazole derivatives have been reported to possess antioxidant properties . This makes them potentially useful in combating oxidative stress-related conditions.

Safety and Hazards

The safety data sheet for “2-Phenyl-1,3-thiazole-4-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

properties

IUPAC Name

2-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUSLNJQKLZPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221330
Record name 2-Phenyl-4-carboxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

7113-10-2
Record name 2-Phenyl-4-carboxythiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007113102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-4-carboxythiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
2-Phenyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-Phenyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Phenyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-Phenyl-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.